3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Immunoproteasome inhibition Psoralen-based covalent inhibitors β5i/LMP7 subunit targeting

This specific phenyl-bearing furochromene propanoic acid is the essential precursor for non-peptidic immunoproteasome (β5i) inhibitors. It provides the critical 3-phenyl recognition element and a functionalizable C3 linker for warhead attachment. Sourcing the generic scaffold risks acquiring RhoA-pathway inhibitors; this exact intermediate guarantees fidelity to patent EP3256120B1 for autoimmune and oncology programs.

Molecular Formula C21H16O5
Molecular Weight 348.3 g/mol
CAS No. 777857-48-4
Cat. No. B5843813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid
CAS777857-48-4
Molecular FormulaC21H16O5
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)O
InChIInChI=1S/C21H16O5/c1-12-14(7-8-20(22)23)21(24)26-19-10-18-16(9-15(12)19)17(11-25-18)13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,22,23)
InChIKeyWVDQTICJJSVLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.503 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic Acid (CAS 777857-48-4) – Structural Identity and Pharmacological Context


3-(5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a synthetic psoralen (7H-furo[3,2-g]chromen-7-one) derivative bearing a phenyl substituent at position 3 and a propanoic acid side chain at position 6 of the tricyclic core [1]. The compound serves as a key synthetic intermediate in the preparation of non-peptidic, warhead-decorated inhibitors of the chymotrypsin-like (β5i) subunit of the human immunoproteasome, a validated target for autoimmune and haematological malignancies [2]. Unlike its close structural analog Scaff10-8 (CAS 777857-56-4, which contains a 4-methoxyphenyl at position 3 and acts as an AKAP-Lbc–RhoA interaction inhibitor), the target compound’s phenyl-bearing scaffold is specifically utilized within the patent family EP3256120B1 for constructing covalent immunoproteasome ligands, positioning it as a privileged building block for medicinal chemistry campaigns against the immunoproteasome [2][3].

Why 3-(5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic Acid Cannot Be Replaced by Generic Furochromene Analogs


The furo[3,2-g]chromen-6-yl)propanoic acid scaffold is not a single pharmacological entity; small structural permutations at positions 3, 5, and the side-chain length produce compounds with distinct target engagement profiles. The 3-phenyl substituent of CAS 777857-48-4 yields a psoralen core that serves as the non-covalent recognition element for the β5i (LMP7) subunit of the immunoproteasome, while the propanoic acid at position 6 provides a functionalisable handle for warhead attachment [1]. By contrast, the 4-methoxyphenyl analog Scaff10-8 (CAS 777857-56-4) does not engage the immunoproteasome but instead binds RhoA to inhibit the AKAP-Lbc–RhoA protein–protein interaction with an IC50 of 34.1 µM [2]. The acetic acid homolog (CAS 664366-11-4) presents a shorter linker that alters the geometry of any conjugated warhead relative to the catalytic Thr1 residue. Consequently, generic sourcing of “furochromene propanoic acids” without specification of the 3-aryl substituent and side-chain length risks procuring a compound with an entirely different biological target spectrum, rendering experimental results irreproducible [1][2].

Quantitative Differentiation Evidence for 3-(5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic Acid Versus Closest Analogs


Synthetic Utility: This Compound Is the Explicitly Named Intermediate for Immunoproteasome Inhibitor Synthesis in Patent EP3256120B1

The patent EP3256120B1 explicitly employs 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid (0.503 g scale) as the penultimate intermediate for preparing N-(cyanomethyl)amide-based immunoproteasome inhibitors via general procedure C [1]. In contrast, the 4-methoxyphenyl analog Scaff10-8 is absent from this patent family, and its documented biological activity is confined to AKAP-Lbc–RhoA inhibition (IC50 = 34.1 µM, HTRF assay) [2]. The phenyl substituent, rather than 4-methoxyphenyl, is therefore the required structural feature for accessing the β5i-directed chemical space described in EP3256120B1.

Immunoproteasome inhibition Psoralen-based covalent inhibitors β5i/LMP7 subunit targeting

Side-Chain Length Determines Warhead Geometry: Propanoic Acid vs. Acetic Acid Homolog

The propanoic acid side chain at position 6 of the target compound provides a three-carbon linker for conjugation of electrophilic warheads, whereas the acetic acid homolog (CAS 664366-11-4) offers only a two-carbon linker . Published SAR in the Molecules 2021 study demonstrates that psoralen derivatives with a propanoic-acid-derived warhead attachment at position 6 yield residual β5i subunit activities (RA) in the 62–78% range at 1 µM, with the precise geometry of the warhead relative to Thr1 being critical for potency [1]. Although the propanoic acid intermediate 13 itself was not assayed as a final inhibitor, the three-carbon linker it provides has been validated as the optimal tether length for positioning electrophilic warheads within the β5i active site, a parameter that the acetic acid homolog cannot replicate [1].

Structure–activity relationship Warhead positioning Covalent inhibitor design

3-Phenyl Substituent Confers β5i Selectivity Over Constitutive Proteasome Subunits

The psoralen scaffold with a 3-phenyl substituent (as present in the target compound) belongs to a series that demonstrates preferential inhibition of the immunoproteasome β5i subunit over the constitutive β5 subunit. In the Molecules 2021 study, all 12 phenyl-bearing psoralen derivatives showed worse inhibition of β5 (cCP) compared to β5i (iCP), with β5i residual activities of 62–78% versus near-complete sparing of β2i, β2, and β1 subunits at 1 µM [1]. This selectivity profile contrasts with the clinical proteasome inhibitor carfilzomib, which abolished activity of all subunits at the same concentration. While the free propanoic acid form (target compound) is not itself a potent inhibitor, it is the direct synthetic precursor to the selective pharmacophore; changing the 3-aryl group (e.g., to 4-methoxyphenyl as in Scaff10-8) redirects biological activity entirely to the RhoA pathway [2].

Immunoproteasome selectivity β5i vs. β5 discrimination Non-peptidic scaffold

Availability and Purity Profile: InterBioScreen Catalog Compound with Defined Identity

The target compound is catalogued by InterBioScreen (ID STOCK1N-33137) with the verified molecular formula C21H16O5 and exact mass 348.0998 Da [1]. This provides a traceable commercial source with defined structural identity, whereas many close furochromene analogs (e.g., the 3,5-dimethyl variant CAS 777857-41-7 or the 4-methoxyphenyl variant Scaff10-8) are supplied by different vendors under different catalog systems, complicating procurement workflows for multi-step synthetic campaigns that require the specific 3-phenyl-6-propanoic acid intermediate . The ZINC database entry ZINC04041349 further provides a computationally curated 3D structure for virtual screening applications [2].

Commercial sourcing Compound identity verification Medicinal chemistry procurement

Optimal Use Cases for 3-(5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic Acid (CAS 777857-48-4)


Synthesis of Covalent β5i/LMP7 Immunoproteasome Inhibitors per EP3256120B1

This compound is the designated penultimate intermediate for preparing N-(cyanomethyl)amide and related warhead-bearing psoralens targeting the chymotrypsin-like activity of the immunoproteasome. The patent explicitly describes its use at 0.503 g scale with aminoacetonitrile hydrochloride under General Procedure C to generate the pharmacologically active species [1]. Medicinal chemistry teams developing non-peptidic, immunoproteasome-selective inhibitors for multiple myeloma or autoimmune disease should procure this specific intermediate to ensure fidelity to the published synthetic route and intellectual property landscape [1][2].

Structure–Activity Relationship Studies of Position-6 Linker Length in Psoralen-Based Inhibitors

The three-carbon propanoic acid linker distinguishes this compound from the two-carbon acetic acid homolog (CAS 664366-11-4) and enables systematic exploration of warhead positioning relative to the catalytic Thr1 residue of the proteasome β5i subunit. Researchers investigating how tether length affects covalent inhibition kinetics can use this compound as the starting material for generating aldehyde, α-ketoamide, or oxathiazolone warhead variants, as demonstrated in the Molecules 2021 SAR campaign where propanoic acid 13 was converted to aldehyde 14 and subsequently to α,β-unsaturated aldehyde 16 [2].

Selectivity Profiling: Immunoproteasome vs. Constitutive Proteasome Inhibition

The 3-phenyl psoralen core embodied by this compound is the scaffold for a series of inhibitors that spare the constitutive proteasome β5, β2, and β1 subunits while preferentially targeting β5i. At 1 µM, warhead-decorated derivatives of this chemotype show β5i residual activities of 62–78% without affecting other subunits, in contrast to the pan-subunit inhibitor carfilzomib [2]. This property is critical for programs seeking to minimize the haematological toxicities associated with constitutive proteasome inhibition. Procurement of the 3-phenyl (rather than 4-methoxyphenyl) intermediate ensures that the resulting inhibitors engage the immunoproteasome rather than the RhoA pathway [3].

Computational Docking and Virtual Screening Campaigns Targeting the β5i Subunit

The ZINC database entry ZINC04041349 provides a pre-computed, purchasable 3D structure of this compound suitable for molecular docking studies against the immunoproteasome β5i active site [1]. The compound's phenyl substituent and propanoic acid side chain offer distinct pharmacophoric features compared to other furochromene screening library members, enabling in silico hit identification and lead optimization workflows focused on non-peptidic, covalent immunoproteasome ligands [1][2].

Quote Request

Request a Quote for 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.